molecular formula C8H8ClNO B7778883 N-(2-chloro-1-phenylethylidene)hydroxylamine

N-(2-chloro-1-phenylethylidene)hydroxylamine

Cat. No.: B7778883
M. Wt: 169.61 g/mol
InChI Key: VLXDSXLUNPBBOT-NTMALXAHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Chloroacetophenone oxime is synthesized by reacting alpha-Chloroacetophenone with hydroxylamine . The reaction typically involves the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature. The product is then purified by recrystallization.

Industrial Production Methods: In industrial settings, the production of N-(2-chloro-1-phenylethylidene)hydroxylamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: Alpha-Chloroacetophenone oxime undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.

    Oxidation Reactions: The oxime group can be oxidized to form nitrile oxides.

    Reduction Reactions: The oxime group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide and sodium hypochlorite are used.

    Reduction Reactions: Reagents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted acetophenones.

    Oxidation Reactions: Products include nitrile oxides.

    Reduction Reactions: Products include amines.

Mechanism of Action

The mechanism of action of N-(2-chloro-1-phenylethylidene)hydroxylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Alpha-Chloroacetophenone oxime can be compared with other similar compounds, such as:

Uniqueness: Alpha-Chloroacetophenone oxime is unique due to its combination of lachrymatory effects and its utility as a reagent in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.

Properties

IUPAC Name

(NE)-N-(2-chloro-1-phenylethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXDSXLUNPBBOT-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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